molecular formula C15H23N B128294 N,N-Bisisopropyl-3-phenyl-2-propenamine CAS No. 87462-12-2

N,N-Bisisopropyl-3-phenyl-2-propenamine

Cat. No.: B128294
CAS No.: 87462-12-2
M. Wt: 217.35 g/mol
InChI Key: QOHVOTFSKSSADY-DHZHZOJOSA-N
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Scientific Research Applications

N,N-Bisisopropyl-3-phenyl-2-propenamine: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: As an impurity of , it is relevant in pharmaceutical research to ensure the purity and efficacy of the medication.

    Industry: It may be used in the production of specialty chemicals and materials.

Chemical Reactions Analysis

N,N-Bisisopropyl-3-phenyl-2-propenamine: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as or .

    Reduction: Reduction reactions may involve reagents like or .

    Substitution: Common reagents for substitution reactions include and .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N,N-Bisisopropyl-3-phenyl-2-propenamine is not well-documented. as an impurity of Tolterodine , it may interact with similar molecular targets and pathwaysTolterodine works by blocking muscarinic receptors in the bladder, reducing bladder contractions and increasing bladder capacity . It is possible that This compound may exhibit similar interactions, although further research is needed to confirm this.

Comparison with Similar Compounds

N,N-Bisisopropyl-3-phenyl-2-propenamine: can be compared with other similar compounds, such as:

  • N,N-Diisopropyl-3-phenyl-2-propen-1-amine
  • Cinnamyl-diisopropyl-amine
  • N,N-Diisopropyl-3-phenylprop-2-en-1-amine

These compounds share similar structural features but may differ in their chemical properties and applications.

Properties

IUPAC Name

(E)-3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVOTFSKSSADY-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC=CC1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C/C=C/C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544634
Record name (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-12-2
Record name (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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